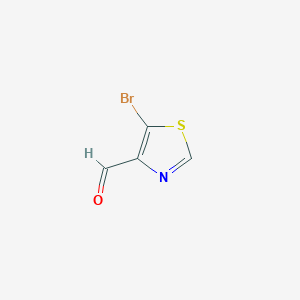
4-(6-aminopyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-aminopyridin-2-yl)phenol is an organic compound that features both a phenol and an aminopyridine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-aminopyridin-2-yl)phenol typically involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 4-aminophenol attacks the chloro-substituted pyridine ring, resulting in the formation of 4-(3-nitropyridin-2-ylamino)phenol. This intermediate is then reduced to this compound using a reducing agent such as sodium sulfide in aqueous media .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-aminopyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium sulfide or catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: this compound from the nitro intermediate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-aminopyridin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antitumor agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6-aminopyridin-2-yl)phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-nitropyridin-2-ylamino)phenol: An intermediate in the synthesis of 4-(6-aminopyridin-2-yl)phenol.
4-(3-aminopyridin-2-ylamino)phenol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1368050-46-7 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

